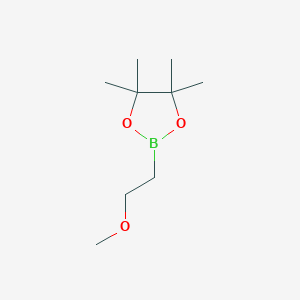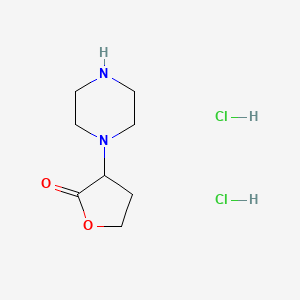
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride
Übersicht
Beschreibung
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride, also known as POH or 3-PO, is a chemical compound that has been studied extensively in the field of cancer research. It is a potent inhibitor of the enzyme PIM kinase, which has been implicated in the development and progression of various types of cancer.
Wirkmechanismus
The mechanism of action of 3-PO involves the inhibition of PIM kinase, which is a key regulator of cell survival and proliferation. PIM kinase is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 3-PO binds to the ATP-binding site of PIM kinase, preventing its activity and leading to downstream effects on cell signaling pathways.
Biochemische Und Physiologische Effekte
In addition to its effects on cancer cells, 3-PO has also been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, suggesting a potential role in the prevention of cardiovascular disease. It has also been shown to inhibit the growth of pathogenic bacteria, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-PO is its high potency and specificity for PIM kinase inhibition, making it a valuable tool for studying the role of PIM kinase in cancer and other diseases. However, its potency can also be a limitation, as high concentrations of the compound may lead to off-target effects. Additionally, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-PO. One area of interest is the development of more potent and selective PIM kinase inhibitors, which may have greater efficacy and fewer off-target effects. Another area of interest is the exploration of the compound's potential in the prevention and treatment of cardiovascular disease and bacterial infections. Finally, further studies are needed to fully understand the role of PIM kinase in cancer and other diseases, and to determine the potential of PIM kinase inhibitors like 3-PO as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
3-PO has been extensively studied in the field of cancer research due to its potent inhibition of PIM kinase. PIM kinase is a serine/threonine kinase that has been implicated in the development and progression of various types of cancer, including prostate, breast, and leukemia. Inhibition of PIM kinase has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it an attractive target for cancer therapy.
Eigenschaften
IUPAC Name |
3-piperazin-1-yloxolan-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.2ClH/c11-8-7(1-6-12-8)10-4-2-9-3-5-10;;/h7,9H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKGQCYIYRLULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



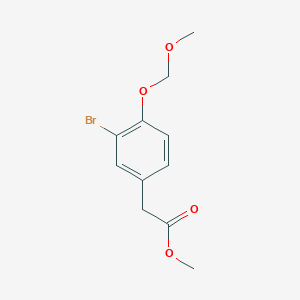
![4,7-Dimethyl-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B1431077.png)
![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1431078.png)
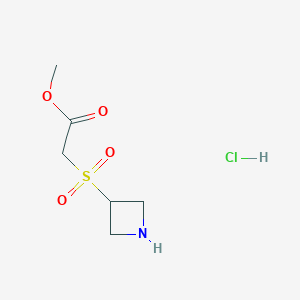

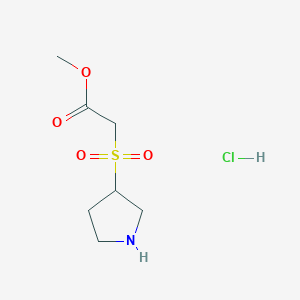
![3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431084.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1H-1,3-benzodiazole hydrochloride](/img/structure/B1431085.png)
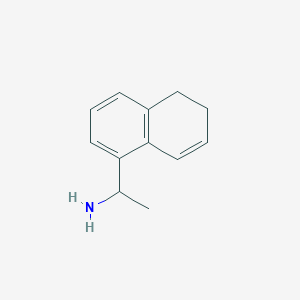
![2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B1431090.png)
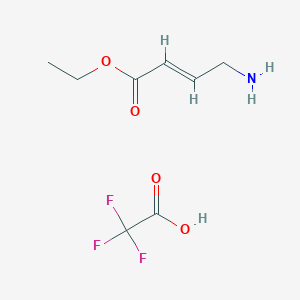
![3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431096.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride](/img/structure/B1431097.png)
